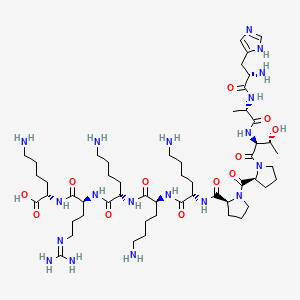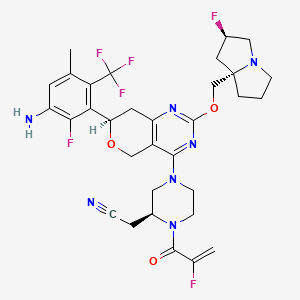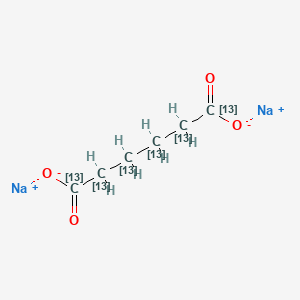
Retinol, palmitate, 9-cis,13-cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Retinol, palmitate, 9-cis,13-cis-: is an isomer of vitamin A, specifically a palmitate ester. This compound is a derivative of retinol (vitamin A alcohol) and is characterized by its unique 9-cis and 13-cis configurations. It is used in various biological and medical applications due to its bioactivity and role in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of retinol, palmitate, 9-cis,13-cis- typically involves the esterification of retinol with palmitic acid. The process can be carried out under mild conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually performed in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of retinol, palmitate, 9-cis,13-cis- involves large-scale esterification processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions: Retinol, palmitate, 9-cis,13-cis- undergoes various chemical reactions, including:
Oxidation: Conversion to retinoic acid derivatives.
Reduction: Formation of reduced retinoids.
Isomerization: Interconversion between different cis and trans isomers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Isomerization: Catalysts like dihydroflavins or phosphatidylethanolamines facilitate isomerization.
Major Products:
Oxidation: Retinoic acid and its derivatives.
Reduction: Reduced forms of retinoids.
Isomerization: Various cis and trans isomers of retinol and retinoic acid.
科学的研究の応用
Retinol, palmitate, 9-cis,13-cis- has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical methods for retinoid quantification.
Biology: Studied for its role in cellular differentiation and proliferation.
Medicine: Investigated for its potential in treating skin disorders and certain types of cancer.
Industry: Utilized in the formulation of cosmetic products for its anti-aging properties.
作用機序
Retinol, palmitate, 9-cis,13-cis- exerts its effects by binding to retinoid X receptors (RXRs) and retinoic acid receptors (RARs). These receptors are ligand-activated transcription factors that regulate gene expression. Upon binding, the compound induces conformational changes in the receptors, leading to the activation or repression of target genes involved in cellular processes such as differentiation, proliferation, and apoptosis.
類似化合物との比較
All-trans-retinol: Another isomer of vitamin A with different biological activity.
Retinoic acid: An oxidized form of retinol with potent biological effects.
Retinyl acetate: Another ester of retinol used in similar applications.
Uniqueness: Retinol, palmitate, 9-cis,13-cis- is unique due to its specific cis configurations, which confer distinct biological properties. Its ability to bind to RXRs and RARs with high affinity makes it a valuable compound in research and therapeutic applications.
特性
分子式 |
C36H60O2 |
|---|---|
分子量 |
524.9 g/mol |
IUPAC名 |
[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22-,32-28- |
InChIキー |
VYGQUTWHTHXGQB-YFAKFODJSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC/C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2R,5S,7R,8R,13S,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate](/img/structure/B12389010.png)

![N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12389023.png)

![Indeno[1,2,3-de]quinazoline, 2-(1-piperidinylmethyl)-, 1-oxide](/img/structure/B12389038.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12389039.png)
![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)
![N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)





![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
